![molecular formula C15H19N3 B4414879 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile](/img/structure/B4414879.png)
2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile
Overview
Description
2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile, also known as EBIO, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potassium channel activator, which means that it can increase the activity of potassium channels in cells. This property has made EBIO a valuable tool in studying the role of potassium channels in various physiological processes.
Mechanism of Action
The mechanism of action of 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile involves the activation of potassium channels, which leads to an increase in the efflux of potassium ions from cells. This hyperpolarizes the cell membrane, making it more difficult for the cell to depolarize and fire an action potential. This property has been shown to have various physiological effects, depending on the type of potassium channel being activated.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile are diverse and depend on the type of potassium channel being activated. For example, activation of KCNQ channels in neurons can lead to a decrease in neuronal excitability, while activation of BK channels in smooth muscle can lead to relaxation of the muscle. 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile has also been shown to have anti-inflammatory effects and to promote cell proliferation in certain cell types.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile in lab experiments is its specificity for potassium channels. This allows researchers to study the role of potassium channels in various physiological processes without affecting other ion channels. However, one limitation of using 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile is its potency, which can make it difficult to control the concentration of the compound in experiments. Additionally, 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile has a relatively short half-life, which can limit its effectiveness in long-term experiments.
Future Directions
There are several future directions for research involving 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile. One area of interest is the development of more potent and selective potassium channel activators. Another area of interest is the use of 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile in studying the role of potassium channels in disease states such as epilepsy and diabetes. Finally, there is potential for the use of 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile in developing new therapies for various conditions, such as muscle disorders and inflammatory diseases.
In conclusion, 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile is a valuable tool in scientific research due to its ability to activate potassium channels. Its diverse effects on various physiological processes make it a valuable compound for studying the role of potassium channels in health and disease. Further research is needed to fully understand the potential of 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile in developing new therapies and treatments.
Scientific Research Applications
2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile has been used in a wide range of scientific research, particularly in the field of neuroscience. The compound has been shown to activate various types of potassium channels, including the KCNQ and BK channels, which are important in regulating neuronal excitability. 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile has also been used to study the role of potassium channels in other physiological processes such as muscle contraction, insulin secretion, and cell proliferation.
properties
IUPAC Name |
2-ethyl-2-(1-ethylbenzimidazol-2-yl)butanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-4-15(5-2,11-16)14-17-12-9-7-8-10-13(12)18(14)6-3/h7-10H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVGYAHYURUWPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)C1=NC2=CC=CC=C2N1CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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